2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethoxy-6-methyl-, methyl ester
Description
This compound is a polyfunctionalized naphthalene derivative featuring a methyl ester backbone with acetyloxy, dimethoxy, and methyl substituents. While direct studies on this compound are sparse, analogs in the naphthalenecarboxylic acid ester family are well-documented in chromatography, organic synthesis, and regulatory contexts .
Properties
Molecular Formula |
C17H18O6 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
methyl 4-acetyloxy-5,8-dimethoxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H18O6/c1-9-6-13(20-3)12-7-11(17(19)22-5)8-14(23-10(2)18)15(12)16(9)21-4/h6-8H,1-5H3 |
InChI Key |
BCLKIXXTJNFHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=C1OC)OC(=O)C)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethoxy-6-methyl-, methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The naphthalene core undergoes nitration to introduce nitro groups, followed by reduction to form amino groups.
Acetylation: The amino groups are then acetylated to form acetyloxy groups.
Methoxylation: Methoxy groups are introduced through methylation reactions.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethoxy-6-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert them into other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethoxy-6-methyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethoxy-6-methyl-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituents and applications:
Retention Index: 1.27 (GC-MS) . Comparison: The target compound’s acetyloxy, dimethoxy, and methyl groups increase molecular weight and polarity, likely elevating its retention index beyond 1.27. These groups also enhance steric hindrance, reducing hydrolysis rates compared to simpler esters like methyl benzoate .
Azo-Dye Derivatives (e.g., CI 15850) Structure: 2-Naphthalenecarboxylic acid derivatives with sulfophenylazo groups (e.g., 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-). Applications: Used as cosmetic colorants under strict regulatory restrictions (e.g., IV/1 classification) . Comparison: Unlike the azo-based colorants, the target compound lacks chromophoric azo groups, rendering it unsuitable for dye applications.
Aliphatic and Aromatic Methyl Esters Examples: 3-oxohexanoic acid methyl ester, benzoic acid dimethoxy-methyl ester. Reactivity: Aliphatic esters (e.g., 3-oxohexanoic acid methyl ester) exhibit higher enzymatic hydrolysis rates in transaminase assays compared to aromatic esters due to reduced steric effects . Comparison: The target compound’s bulky naphthalene core and methoxy groups likely impede enzymatic or chemical hydrolysis, favoring stability in biological or synthetic environments .
Chromatographic Behavior
GC-MS Retention Trends :
Compound Retention Index Benzoic acid, methyl ester 1.66 2-Naphthalenecarboxylic acid, methyl ester 1.27 Benzoic acid, 3,4-dimethoxy-, methyl ester 1.22 Target compound Predicted >1.3 The target’s dimethoxy and acetyloxy groups are expected to increase polarity, leading to higher retention indices than simpler naphthalene esters .
Research Implications and Gaps
- Synthetic Utility : The compound’s multifunctional structure could serve as a scaffold for drug development, leveraging methoxy groups for bioavailability and acetyloxy groups for prodrug strategies.
- Analytical Challenges : Lack of direct GC-MS or NMR data for the target compound highlights the need for experimental characterization to validate predicted properties.
Biological Activity
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethoxy-6-methyl-, methyl ester (C17H18O6) is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound includes an acetyloxy group, two methoxy groups, and a methyl ester functional group attached to a naphthalene ring system. Its biological activities have been the subject of various studies, particularly focusing on antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular structure of the compound contributes to its biological activity. The presence of multiple functional groups allows for diverse interactions with biological targets. Below is a summary of its key features:
| Feature | Description |
|---|---|
| Molecular Formula | C17H18O6 |
| Molecular Weight | 318.32 g/mol |
| Functional Groups | Acetyloxy, Methoxy, Methyl Ester |
Antimicrobial Properties
Research indicates that 2-Naphthalenecarboxylic acid derivatives exhibit antimicrobial activity against various pathogens. A study demonstrated that compounds with similar structures showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several in vitro studies. It has shown effectiveness in inhibiting the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include:
- Induction of Apoptosis : The compound activates apoptotic pathways leading to programmed cell death in malignant cells.
- Inhibition of Cell Proliferation : It disrupts key signaling pathways such as NF-κB and mTOR, which are crucial for cancer cell survival and growth.
A notable case study involved the treatment of breast cancer cell lines with this compound, resulting in a marked decrease in cell viability and an increase in apoptosis markers such as caspase-3 activation.
Case Studies
- Breast Cancer Study : A study published in a peer-reviewed journal highlighted that treatment with 2-Naphthalenecarboxylic acid derivatives resulted in significant tumor regression in xenograft models. The compound was administered at varying doses, showing a dose-dependent response in tumor size reduction.
- Antimicrobial Efficacy : In another investigation, the compound was tested against fungal pathogens like Candida albicans. Results indicated that it inhibited fungal growth effectively at concentrations below 50 µg/mL.
Mechanistic Insights
The biological activity of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethoxy-6-methyl-, methyl ester can be attributed to its ability to interact with specific cellular targets:
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, contributing to its anticancer effects.
- Targeting Signaling Pathways : It modulates important pathways involved in inflammation and cell survival, making it a candidate for further therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
